molecular formula C25H20N4O2 B2365798 1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900284-61-9

1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2365798
CAS RN: 900284-61-9
M. Wt: 408.461
InChI Key: XMKJXKXQNMRJAO-UHFFFAOYSA-N
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Description

The compound “1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidine is an essential base component of the genetic material of deoxyribonucleic acid (DNA) and has demonstrated various biological activities .

Scientific Research Applications

Anticancer Potential

This compound exhibits promising anticancer properties due to its unique structure. Researchers have investigated its effects on various cancer cell lines, including cervical carcinoma (HL-60), leukemia (HeLaS3 and T-lymphoblastic leukemia), and promyelocytic leukemia. Notably, it demonstrated cytotoxicity in HepG2 cells and THP-1, with an IC50 of 0.175 μM and 1.565 μM, respectively .

Antiviral Activity

The compound has been evaluated for antiviral potential against the Dengue virus and hepatitis C virus. Its mechanism of action and interactions with viral proteins warrant further investigation. Understanding its antiviral properties could lead to novel therapeutic strategies .

Indole Derivatives and Biological Significance

Given its indole-based structure, this compound belongs to a class of molecules with diverse biological activities. Indole derivatives have been associated with antibacterial, antitumor, anti-inflammatory, and antioxidant effects. Researchers should explore its specific interactions with cellular targets to uncover additional pharmacological applications .

Pyrimidine-Derived Compounds

The compound’s pyrimidine core suggests potential interactions with cellular nucleic acids. Researchers have synthesized related pyrimidine derivatives with cytostatic activities. For instance, 5-chloroethyl-2,6-dichloropyrimidine exhibited cytostatic effects on the HCT-116 cancer cell line by inducing cell cycle arrest at the G2/M phase through DNA damage .

Imidazole Containing Compounds

Considering its structural features, this compound may also belong to the imidazole family. Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects. Investigating its interactions with specific cellular pathways could reveal novel therapeutic applications .

Mechanism of Action

Target of Action

Similar compounds have been designed asacetylcholine esterase (AChE) inhibitors . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is a common target for drugs used to treat Alzheimer’s disease .

Mode of Action

It is likely that it interacts with its target, ache, by binding to the active site of the enzyme and inhibiting its activity . This prevents the breakdown of acetylcholine, increasing its concentration and enhancing cholinergic transmission.

Biochemical Pathways

The compound likely affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can enhance cholinergic transmission, which plays a crucial role in memory and cognition .

Pharmacokinetics

Similar compounds are typically designed to be well-absorbed and to cross the blood-brain barrier, given their target within the central nervous system .

Result of Action

The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission. This can potentially improve cognitive function, making such compounds of interest in the treatment of Alzheimer’s disease .

properties

IUPAC Name

6-benzyl-N-(4-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-17-10-12-19(13-11-17)26-24(30)21-15-20-23(29(21)16-18-7-3-2-4-8-18)27-22-9-5-6-14-28(22)25(20)31/h2-15H,16H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKJXKXQNMRJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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